1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-
Brand Name: Vulcanchem
CAS No.: 1032-83-3
VCID: VC0086194
InChI: InChI=1S/C15H13ClN2O2/c1-20-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15(19)17-18/h2-8H,9H2,1H3,(H,17,19)
SMILES: COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2
Molecular Formula: C15H13ClN2O2
Molecular Weight: 288.73 g/mol

1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-

CAS No.: 1032-83-3

Main Products

VCID: VC0086194

Molecular Formula: C15H13ClN2O2

Molecular Weight: 288.73 g/mol

1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- - 1032-83-3

CAS No. 1032-83-3
Product Name 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-
Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
IUPAC Name 5-chloro-1-[(4-methoxyphenyl)methyl]-2H-indazol-3-one
Standard InChI InChI=1S/C15H13ClN2O2/c1-20-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15(19)17-18/h2-8H,9H2,1H3,(H,17,19)
Standard InChIKey SSNZGVLSPNDFPH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2
Canonical SMILES COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2
PubChem Compound 120539
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator